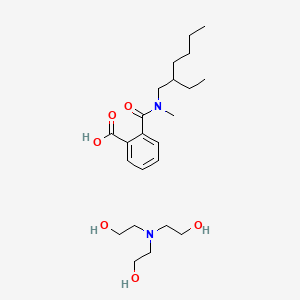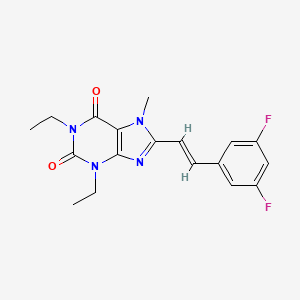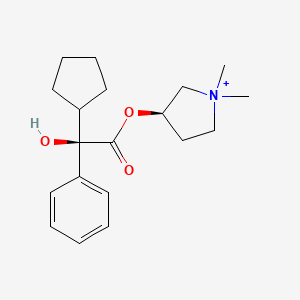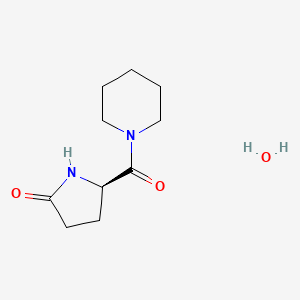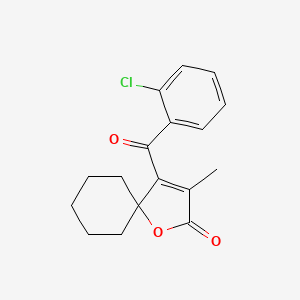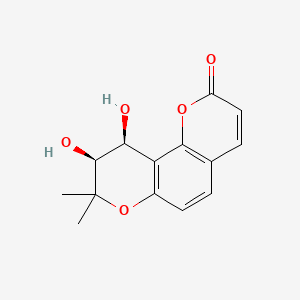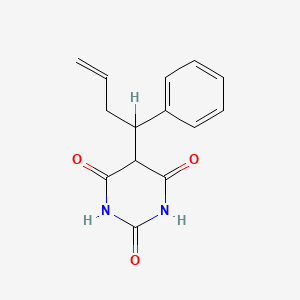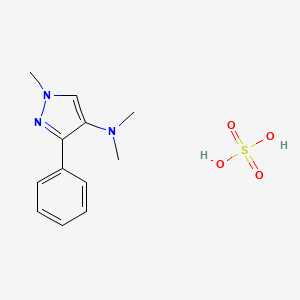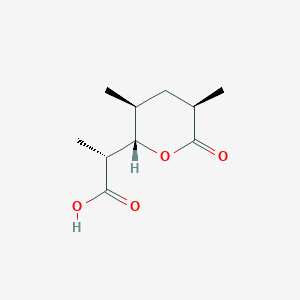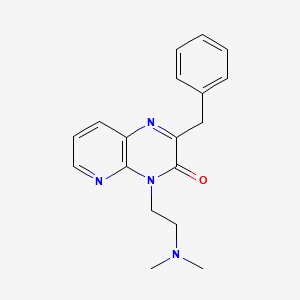
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-pyrazinone core with additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido-Pyrazinone Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Introduction of Functional Groups: Subsequent steps involve the addition of the dimethylaminoethyl and phenylmethyl groups through reactions like alkylation or acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can accelerate the reaction and improve efficiency.
Controlled Environment: Maintaining specific temperatures, pressures, and pH levels to ensure consistent results.
化学反応の分析
Types of Reactions
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Functional groups can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate various biological processes.
類似化合物との比較
Similar Compounds
Pyrido(2,3-b)pyrazin-3(4H)-one Derivatives: Compounds with similar core structures but different functional groups.
Other Heterocyclic Compounds: Such as quinolines, isoquinolines, and pyridines.
Uniqueness
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
117928-90-2 |
|---|---|
分子式 |
C18H20N4O |
分子量 |
308.4 g/mol |
IUPAC名 |
2-benzyl-4-[2-(dimethylamino)ethyl]pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C18H20N4O/c1-21(2)11-12-22-17-15(9-6-10-19-17)20-16(18(22)23)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 |
InChIキー |
GZVFMAOGKWPLEM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=C(C=CC=N2)N=C(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


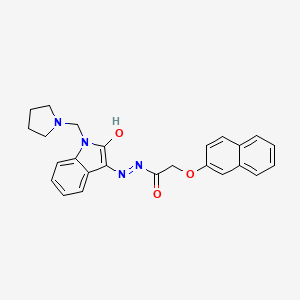

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
